Ethyl (3-trifluoromethylbenzoyl)acetate

Catalog No.
S797449
CAS No.
1717-42-6
M.F
C12H11F3O3
M. Wt
260.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl (3-trifluoromethylbenzoyl)acetate

CAS Number

1717-42-6

Product Name

Ethyl (3-trifluoromethylbenzoyl)acetate

IUPAC Name

ethyl 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate

Molecular Formula

C12H11F3O3

Molecular Weight

260.21 g/mol

InChI

InChI=1S/C12H11F3O3/c1-2-18-11(17)7-10(16)8-4-3-5-9(6-8)12(13,14)15/h3-6H,2,7H2,1H3

InChI Key

YCHPVUWFIZXXPI-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(=O)C1=CC(=CC=C1)C(F)(F)F

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=CC=C1)C(F)(F)F

The exact mass of the compound Ethyl (3-trifluoromethylbenzoyl)acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Organic synthesis:

  • ETMBA serves as a precursor for the synthesis of various heterocyclic compounds, which are ring-shaped molecules containing atoms other than carbon in the ring. These heterocycles have diverse applications in medicinal chemistry, materials science, and agriculture [].
  • ETMBA can also be used in Claisen condensations, a type of reaction for creating carbon-carbon bonds, which are fundamental in organic synthesis [].

Medicinal chemistry:

  • ETMBA is a valuable building block for the synthesis of potential new drugs. Its reactive carbonyl group allows for further chemical modifications to create diverse analogues that can be tested for their biological activity [].

Material science:

  • ETMBA can be used in the synthesis of polymers with specific properties. By incorporating ETMBA into the polymer backbone, researchers can tailor characteristics such as thermal stability, mechanical strength, and electrical conductivity [].

Other applications:

  • ETMBA finds use in various other scientific research fields, such as catalysis, analytical chemistry, and material characterization [, ].

Ethyl (3-trifluoromethylbenzoyl)acetate is an organic compound characterized by its distinctive trifluoromethyl group attached to a benzoyl moiety. Its chemical formula is C₁₄H₁₃F₃O₃, and it is known for its unique properties stemming from the presence of the trifluoromethyl group, which significantly influences its reactivity and biological activity. This compound appears as a colorless to pale yellow liquid and is soluble in organic solvents.

Limited information exists on the specific hazards of ETBA. However, as a general precaution for organic compounds, it is advisable to handle it with gloves and in a well-ventilated fume hood. Trifluoromethyl-containing compounds can potentially degrade to toxic products upon combustion, so proper disposal methods should be followed [].

  • Oxidation: This compound can undergo oxidation reactions, which may lead to the formation of various derivatives that retain the trifluoromethyl group .
  • Acid-Catalyzed Reactions: It can engage in acid-catalyzed addition or annulation reactions, often leading to complex molecular architectures .
  • Cyclocondensation: The compound can react with diaminophenylpyrazole through cyclocondensation, forming novel cyclic structures .

Several methods have been developed for synthesizing ethyl (3-trifluoromethylbenzoyl)acetate:

  • Acylation Reaction: The compound can be synthesized by reacting ethyl acetate with a suitable acylating agent, such as trifluoromethylbenzophenone. This method typically requires acidic conditions to facilitate the reaction .
  • Condensation Reactions: Another approach involves condensation reactions between acetyl derivatives and trifluoromethylbenzoyl chloride, leading to the desired ester formation.

Ethyl (3-trifluoromethylbenzoyl)acetate has several applications across different fields:

  • Synthetic Intermediates: It serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.
  • Research Tool: The compound is used in laboratories for studying reaction mechanisms involving trifluoromethylated compounds.
  • Potential Drug Development: Due to its unique structure, it may be explored for developing new therapeutic agents.

Interaction studies involving ethyl (3-trifluoromethylbenzoyl)acetate are crucial for understanding its reactivity and potential biological effects. The compound's interactions with biological targets are often examined through:

  • In vitro Assays: These studies assess the compound's efficacy against specific enzymes or receptors.
  • Computational Modeling: Molecular docking simulations can predict how this compound interacts with various biological targets.

Ethyl (3-trifluoromethylbenzoyl)acetate shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Attributes
Ethyl (4-trifluoromethylbenzoyl)acetateSimilar benzoyl structureDifferent position of trifluoromethyl group affects reactivity
Ethyl 2-(trifluoromethyl)benzoateContains a benzoate moietyLacks the acetyl component, affecting solubility and reactivity
TrifluoroacetophenoneContains a trifluoroacetyl groupMore reactive due to the presence of carbonyl

Ethyl (3-trifluoromethylbenzoyl)acetate is unique due to its specific arrangement of functional groups, which not only influences its chemical reactivity but also its potential biological applications. The presence of both an ester and a trifluoromethyl group sets it apart from other similar compounds, providing distinct pathways for further research and application development.

XLogP3

2.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Ethyl (3-trifluoromethylbenzoyl)acetate

Dates

Last modified: 08-15-2023

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